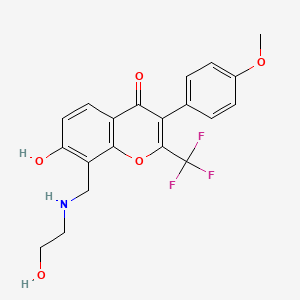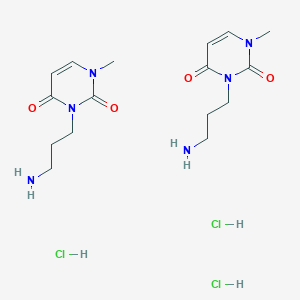
Bis(3-(3-aminopropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione) trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3-(3-aminopropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione) trihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.
作用机制
Target of Action
It’s worth noting that aminopropyl compounds, such as 3-aminopropyltriethoxysilane (aptes), are widely used to supply amino groups for further modifications on various materials .
Mode of Action
Similar compounds like aptes are known to interact with their targets through the process of silanization, which involves the functionalization of surfaces with alkoxysilane molecules . This process allows for the covalent attachment of organic films to metal oxides such as silica and titania .
Biochemical Pathways
Related compounds have been shown to activate death receptor (dr) pathways in prion diseases . Activation of DRs can regulate cell survival or apoptosis, autophagy, and necroptosis based on the adaptors they interact with .
Pharmacokinetics
Similar compounds like ciraparantag, an anticoagulant reversal agent, are known to reach maximum concentration within minutes after iv administration with a half-life of 12 to 19 minutes . They are primarily hydrolyzed by serum peptidases into two metabolites, neither of which has substantial activity .
Result of Action
Similar compounds like aptes have been shown to enhance the dispersibility and anti-bacterial property of metal oxide nanoparticle (monp) surfaces .
Action Environment
Similar compounds like aptes are known to be used in a variety of environments, including the process of silanization, the functionalization of surfaces with alkoxysilane molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-(3-aminopropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione) trihydrochloride typically involves a multi-step process. One common method includes the reaction of 3-aminopropylamine with a suitable precursor under controlled conditions. The reaction is often catalyzed by specific catalysts to enhance yield and selectivity .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of fixed-bed reactors and molecular sieves to catalyze the reaction between ammonia and acrylonitrile, followed by catalytic hydrogenation . This method is advantageous due to its high yield and cost-effectiveness.
化学反应分析
Types of Reactions
Bis(3-(3-aminopropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione) trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amine derivatives .
科学研究应用
Bis(3-(3-aminopropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione) trihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
相似化合物的比较
Similar Compounds
Bis(3-aminopropyl)amine: This compound shares a similar structure but lacks the tetrahydropyrimidine ring, making it less versatile in certain reactions.
N,N’-Bis(3-aminopropyl)-1,3-propanediamine: This compound has a similar amine functionality but differs in its overall structure and reactivity.
Uniqueness
Bis(3-(3-aminopropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione) trihydrochloride is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from organic synthesis to industrial production .
属性
IUPAC Name |
3-(3-aminopropyl)-1-methylpyrimidine-2,4-dione;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H13N3O2.3ClH/c2*1-10-6-3-7(12)11(8(10)13)5-2-4-9;;;/h2*3,6H,2,4-5,9H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEGPLRTSQTXKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)N(C1=O)CCCN.CN1C=CC(=O)N(C1=O)CCCN.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29Cl3N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyrazine](/img/structure/B3004717.png)
![N-[1,1,1,3,3,3-hexafluoro-2-(pyrimidin-2-ylamino)propan-2-yl]-4-methylbenzamide](/img/structure/B3004718.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B3004719.png)
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(diethylsulfamoyl)benzoate](/img/structure/B3004725.png)
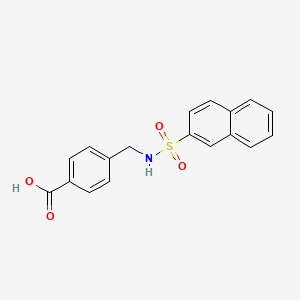
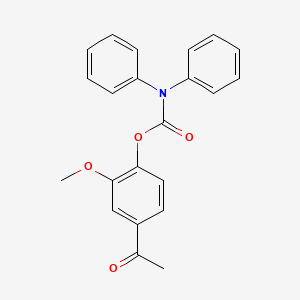
![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3004730.png)
![N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B3004731.png)
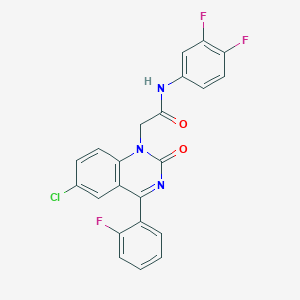
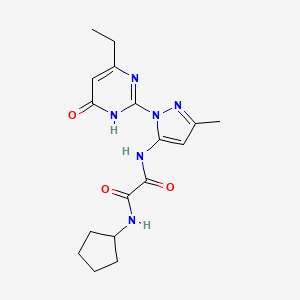
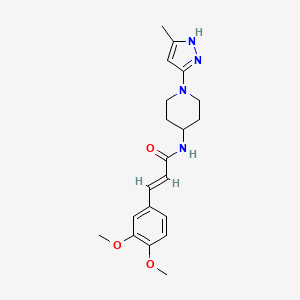
![(E)-2-methyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3004735.png)
![2-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B3004736.png)
